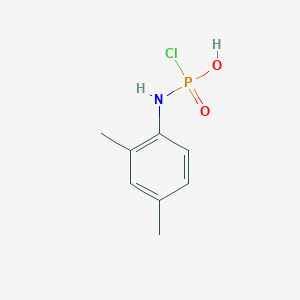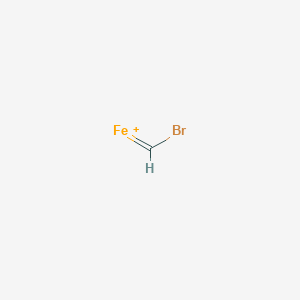
(Bromomethylidene)iron(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bromomethylidene)iron(1+) is a coordination compound featuring an iron center bonded to a bromomethylidene ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Bromomethylidene)iron(1+) typically involves the reaction of iron complexes with brominated organic compounds under controlled conditions. One common method includes the reaction of iron pentacarbonyl with bromoform in the presence of a base, leading to the formation of the desired compound.
Industrial Production Methods: While specific industrial production methods for (Bromomethylidene)iron(1+) are not well-documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (Bromomethylidene)iron(1+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iron complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The bromomethylidene ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange reactions often involve the use of phosphines or other coordinating ligands.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of iron-ligand complexes.
Aplicaciones Científicas De Investigación
(Bromomethylidene)iron(1+) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in cyclopropanation reactions.
Biology: Research is ongoing to explore its potential as a bioinorganic model compound.
Medicine: The compound’s reactivity is being studied for potential therapeutic applications.
Industry: It is investigated for use in material science, including the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (Bromomethylidene)iron(1+) involves its ability to coordinate with various substrates, facilitating chemical transformations. The iron center acts as a catalytic site, while the bromomethylidene ligand can participate in electron transfer processes. This coordination chemistry is crucial for its catalytic activity and reactivity.
Comparación Con Compuestos Similares
(Chloromethylidene)iron(1+): Similar in structure but with a chlorine atom instead of bromine.
(Iodomethylidene)iron(1+): Features an iodine atom, leading to different reactivity.
(Methylidene)iron(1+): Lacks a halogen substituent, resulting in distinct chemical behavior.
Uniqueness: (Bromomethylidene)iron(1+) is unique due to the presence of the bromine atom, which influences its electronic properties and reactivity. This makes it particularly useful in specific catalytic applications where bromine’s properties are advantageous.
Propiedades
Número CAS |
90143-38-7 |
|---|---|
Fórmula molecular |
CHBrFe+ |
Peso molecular |
148.77 g/mol |
Nombre IUPAC |
bromomethylideneiron(1+) |
InChI |
InChI=1S/CHBr.Fe/c1-2;/h1H;/q;+1 |
Clave InChI |
UHPQKMBGNURYFU-UHFFFAOYSA-N |
SMILES canónico |
C(=[Fe+])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


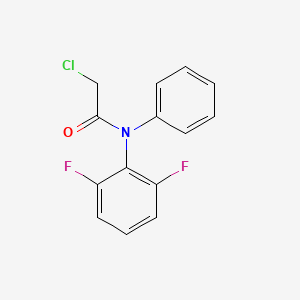
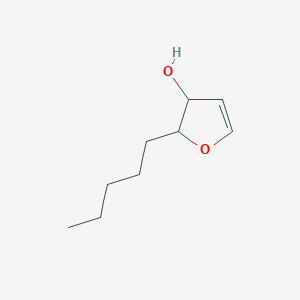
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene](/img/structure/B14368004.png)
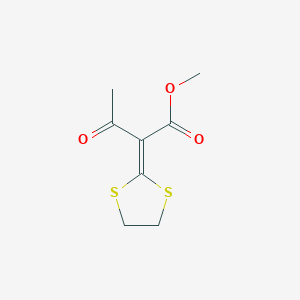
![{[5-(Methanesulfinyl)pentyl]oxy}benzene](/img/structure/B14368023.png)
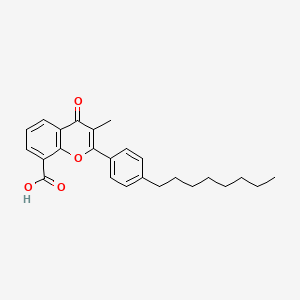
![Copper(1+) bicyclo[2.2.1]heptan-1-ide](/img/structure/B14368028.png)
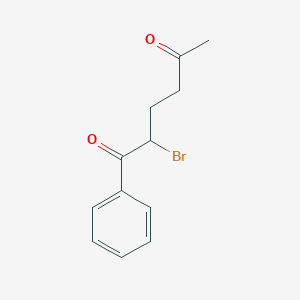
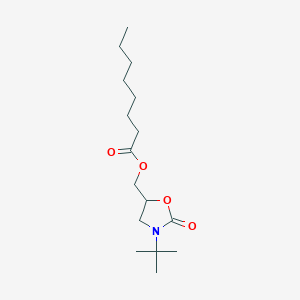
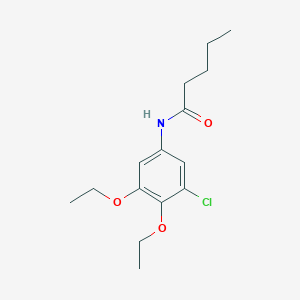
![4-[(1-Carboxyethyl)amino]butanoic acid](/img/structure/B14368055.png)
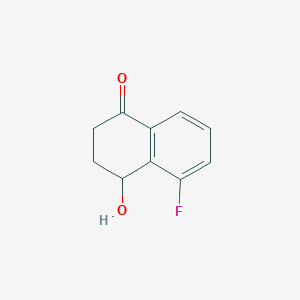
![2-[3-(2-Chlorophenyl)propyl]pyridine](/img/structure/B14368061.png)
